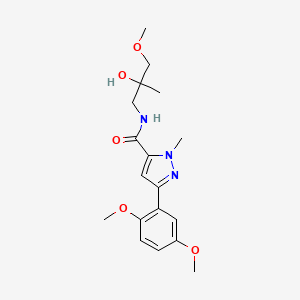
N-(4-(3-(环戊基氨基)-3-氧代丙基)噻唑-2-基)-4-氟苯甲酰胺
货号 B2962220
CAS 编号:
1021227-88-2
分子量: 361.44
InChI 键: KQADBMKKOWXYRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorobenzamide group, and the cyclopentylamino group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiazole ring, for example, is a part of many biologically active compounds and can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact molecular structure. These properties could be influenced by factors like the presence of the thiazole ring and the fluorobenzamide group .科学研究应用
发现和药理学概况
- 用于精神疾病的 mGluR1 拮抗剂:一种类似于 N-(4-(3-(环戊基氨基)-3-氧代丙基)噻唑-2-基)-4-氟苯甲酰胺的化合物被确定为代谢型谷氨酸受体 1 (mGluR1) 的强效拮抗剂,并在动物模型中表现出显著的抗精神病样作用,表明在治疗精神疾病方面具有潜在的应用 (Satoh 等,2009)。
放射合成和影像应用
- mGluR1 的 PET 成像配体:该化合物被开发为一种 PET 成像配体,用于可视化大脑中的 mGluR1,这对于了解脑部疾病和相关治疗干预的疗效非常有价值 (Yamasaki 等,2011)。
新型放射性配体
- 使用放射性配体对大脑 mGluR1 成像:合成了新型放射性配体,包括 N-(4-(3-(环戊基氨基)-3-氧代丙基)噻唑-2-基)-4-氟苯甲酰胺的类似物,用于 mGluR1 的 PET 成像。这些化合物在富含 mGluR1 的脑区显示出高结合亲和力和特异性摄取,表明它们作为影像剂的潜力 (Fujinaga 等,2012)。
代谢型谷氨酸受体成像
- 大鼠和猴子大脑中的 PET 成像:另一项研究评估了使用类似化合物对大鼠和猴子大脑中的 mGluR1 进行 PET 成像,证明了其评估大脑中 mGluR1 分布和药物占据率的潜力,这对于理解和治疗神经系统疾病至关重要 (Yamasaki 等,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[4-[3-(cyclopentylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-13-7-5-12(6-8-13)17(24)22-18-21-15(11-25-18)9-10-16(23)20-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQADBMKKOWXYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别



![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)
![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)
![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)
![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)



![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)
